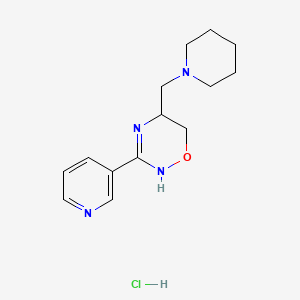
Iroxanadine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iroxanadine hydrochloride is a novel small molecule synthesized by Biorex, Hungary. It is primarily investigated for its cardioprotective properties and its potential use in treating vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease . The compound induces phosphorylation of p38 stress-activated protein kinase, which plays a crucial role in endothelial cell homeostasis .
Vorbereitungsmethoden
The synthesis of iroxanadine hydrochloride involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Iroxanadine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
Iroxanadine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of phosphorylation on small molecules.
Biology: The compound is investigated for its role in endothelial cell function and its potential to protect against vascular diseases.
Medicine: This compound is explored for its cardioprotective properties and its potential use in preventing restenosis following vascular surgery or balloon angioplasty
Industry: The compound’s unique properties make it a candidate for developing new therapeutic agents targeting vascular diseases.
Wirkmechanismus
The mechanism of action of iroxanadine hydrochloride involves the induction of phosphorylation of p38 stress-activated protein kinase (SAPK). This phosphorylation plays a critical role in maintaining endothelial cell homeostasis. The compound also causes the translocation of calcium-dependent protein kinase C isoform to membranes, further contributing to its cardioprotective effects . These molecular targets and pathways are essential for the compound’s ability to protect against vascular diseases.
Vergleich Mit ähnlichen Verbindungen
Iroxanadine hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and its role in endothelial cell homeostasis. Similar compounds include other pyridine derivatives and small molecules that target vascular diseases. this compound’s ability to induce phosphorylation of p38 SAPK and its cardioprotective properties set it apart from other compounds in its class .
Eigenschaften
CAS-Nummer |
934838-73-0 |
|---|---|
Molekularformel |
C14H21ClN4O |
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI-Schlüssel |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















